molecular formula C13H18O5 B12900447 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate CAS No. 23022-51-7

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate

Cat. No.: B12900447
CAS No.: 23022-51-7
M. Wt: 254.28 g/mol
InChI Key: SQOOCOWOFKBMOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate typically involves the reaction of benzoic acid or benzoyl chloride with triethylene glycol . The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures . The general reaction scheme is as follows:

Benzoic acid+Triethylene glycol2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate+Water\text{Benzoic acid} + \text{Triethylene glycol} \rightarrow \text{this compound} + \text{Water} Benzoic acid+Triethylene glycol→2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reactants are mixed in a reaction vessel and heated to the desired temperature. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate can undergo various chemical reactions, including:

    Esterification: Reaction with acids to form esters.

    Hydrolysis: Reaction with water to break down into benzoic acid and triethylene glycol.

    Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.

Common Reagents and Conditions:

    Esterification: Acid catalysts such as sulfuric acid.

    Hydrolysis: Acidic or basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

Mechanism of Action

Properties

CAS No.

23022-51-7

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl benzoate

InChI

InChI=1S/C13H18O5/c14-6-7-16-8-9-17-10-11-18-13(15)12-4-2-1-3-5-12/h1-5,14H,6-11H2

InChI Key

SQOOCOWOFKBMOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCCOCCO

Origin of Product

United States

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